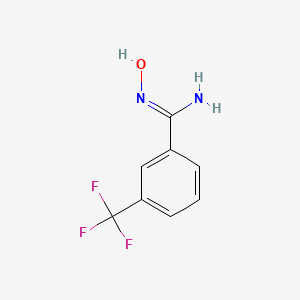

3-(Trifluoromethyl)benzamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBSARAGZEWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430545 | |

| Record name | N'-Hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-80-9 | |

| Record name | N'-Hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)benzamidoxime synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzamidoxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways for 3-(Trifluoromethyl)benzamidoxime, a key building block in modern medicinal chemistry and drug development. Intended for researchers, chemists, and process development professionals, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most prevalent synthetic routes. We will explore the classical reaction of hydroxylamine with the corresponding nitrile, address common challenges such as byproduct formation, and present alternative strategies to achieve high purity and yield. The guide is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

3-(Trifluoromethyl)benzamidoxime (CAS No: 40067-80-9) is a substituted aromatic amidoxime that has garnered significant interest in the pharmaceutical and agrochemical sectors.[1] Its strategic importance lies in the unique combination of the trifluoromethyl group—a bioisostere for various functionalities that enhances metabolic stability and binding affinity—and the amidoxime moiety, a versatile functional group known for its role as a nitric oxide donor, a precursor to 1,2,4-oxadiazoles, and a potent coordinating agent.[2][3] Derivatives of this compound have been investigated for a range of applications, including as fungicides and other biologically active agents.[4] A robust and scalable synthesis is therefore critical for advancing research and development programs that rely on this valuable intermediate.

Core Synthesis Pathway: Nucleophilic Addition of Hydroxylamine to 3-(Trifluoromethyl)benzonitrile

The most direct and widely employed method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[2] This pathway is favored for its atom economy and the general availability of the starting materials.

Mechanistic Rationale and Causality

The synthesis is predicated on the electrophilic nature of the nitrile carbon, which is susceptible to attack by a nucleophile. The reaction mechanism proceeds as follows:

-

Activation of the Nitrile: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group on the benzene ring significantly increases the partial positive charge on the nitrile carbon atom. This inductive effect makes 3-(Trifluoromethyl)benzonitrile more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzonitrile.

-

Nucleophilic Attack: Hydroxylamine (NH₂OH), the key reagent, acts as a nitrogen-based nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrile carbon, breaking one of the pi-bonds of the C≡N triple bond. This forms a transient, negatively charged nitrogen intermediate.[5]

-

Proton Transfer: The reaction medium, typically a protic solvent like ethanol, facilitates a series of proton transfers. The negatively charged nitrogen is protonated, and a proton is subsequently removed from the hydroxylamine nitrogen, leading to the formation of the final, stable amidoxime product.

While the CF₃ group enhances reactivity, it can also promote the formation of amide byproducts, particularly when reaction conditions are not carefully controlled.[6][7] This occurs if the oxygen atom of hydroxylamine attacks the nitrile carbon, leading to a different reaction cascade.

Key Reagents and Their Functions

-

Starting Material: 3-(Trifluoromethyl)benzonitrile: This is the foundational building block for the synthesis. Its properties are summarized in the table below.[8][9]

-

Nucleophile: Hydroxylamine: Typically used as hydroxylamine hydrochloride (NH₂OH·HCl) for its stability. A base is required to liberate the free, more reactive hydroxylamine in situ. Using an aqueous solution of free hydroxylamine is also a viable and often cleaner alternative.[10]

-

Base: When using hydroxylamine hydrochloride, a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is essential to neutralize the HCl and generate the free nucleophile.[2][11] The choice of base can influence the reaction pH and, consequently, the rate and selectivity.

-

Solvent: Protic solvents like ethanol, methanol, or aqueous mixtures are commonly used. They serve to dissolve the reactants and facilitate the necessary proton transfers during the reaction mechanism.[4]

Table 1: Properties of the Key Precursor

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 3-(Trifluoromethyl)benzonitrile | [8][9] |

| CAS Number | 368-77-4 | |

| Molecular Formula | C₈H₄F₃N | [8] |

| Molecular Weight | 171.12 g/mol | [9] |

| Appearance | Liquid |

| Boiling Point | ~189 °C at 760 mmHg |[8] |

General Reaction Scheme

The overall transformation from the nitrile to the amidoxime is illustrated below.

Caption: Experimental workflow for the standard synthesis protocol.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(Trifluoromethyl)benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (0.8 eq).

-

Solvent Addition: Add ethanol to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the nitrile.

-

Reaction Execution: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic salts (NaCl and unreacted Na₂CO₃).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The resulting crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure 3-(Trifluoromethyl)benzamidoxime.

Protocol 2: High-Purity Synthesis via Thioamide Intermediate

For substrates with strong electron-withdrawing groups, amide byproduct formation can be significant. [6]An alternative route that often provides a cleaner product involves the conversion of the nitrile to a thioamide, followed by reaction with hydroxylamine. [2] Two-Step Pathway Diagram:

Caption: Alternative high-purity synthesis via a thioamide intermediate.

Step-by-Step Methodology:

-

Step 1: Synthesis of 3-(Trifluoromethyl)thiobenzamide

-

Dissolve 3-(Trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like pyridine or a mixture of triethylamine and ethanol.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for several hours. (Caution: H₂S is highly toxic and must be handled in a well-ventilated fume hood).

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water to precipitate the thioamide.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

-

Step 2: Conversion to 3-(Trifluoromethyl)benzamidoxime

-

Suspend the crude 3-(Trifluoromethyl)thiobenzamide (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine (2.0 eq).

-

Stir the mixture at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the product can be isolated by removing the solvent and purifying via recrystallization as described in Protocol 1. This method generally yields the amidoxime with higher purity, avoiding the amide byproduct. [6]

-

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends on the specific requirements of the project, including scale, purity needs, and available resources.

Table 2: Comparison of Primary Synthesis Routes

| Parameter | Protocol 1: Direct Nitrile Conversion | Protocol 2: Thioamide Intermediate Route |

|---|---|---|

| Simplicity | High (One-pot synthesis) | Moderate (Two distinct steps) |

| Purity | Good to Moderate (Risk of amide byproduct) [7] | High to Excellent (Avoids amide formation) [6] |

| Yield | Generally high (70-95%) [2] | High overall yield, but involves an extra step |

| Safety | Moderate (Hydroxylamine is a skin irritant) | Lower (Requires handling of highly toxic H₂S gas) |

| Cost-Effectiveness | High (Fewer steps and common reagents) | Moderate (Additional reagents and processing time) |

| Best For | Large-scale production, initial screening | High-purity material for advanced development |

Conclusion and Future Perspectives

The synthesis of 3-(Trifluoromethyl)benzamidoxime is most commonly and efficiently achieved through the direct reaction of 3-(Trifluoromethyl)benzonitrile with hydroxylamine. This method is robust and scalable, although careful control of reaction conditions is necessary to minimize the formation of the corresponding amide byproduct. For applications demanding exceptional purity, an alternative two-step process via a thioamide intermediate offers a reliable solution, albeit with increased process complexity and safety considerations.

Future advancements in this area may focus on the development of catalytic systems to improve selectivity and reaction rates. [12]The use of flow chemistry could offer enhanced safety and control over reaction parameters, while novel methods like microwave-assisted synthesis may further reduce reaction times, aligning with the principles of green chemistry. [2]

References

-

Al-Zoubi, W., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(21), 5057. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

-

Miela, M., et al. (2022). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Antioxidants, 11(9), 1681. [Link]

- Google Patents.

- Google Patents. US6211232B1 - Process for producing benzamidoximes.

-

Titheradge, H. J., et al. (1971). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1110-1112. [Link]

-

Kormos, A., et al. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 16(29), 5323-5330. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 3-(Trifluoromethyl)benzonitrile. [Link]

-

ResearchGate. Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Organic Chemistry Portal. Synthesis of Nitriles. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-(Trifluoromethyl)benzonitrile | CAS: 368-77-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 11. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 12. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethyl)benzamidoxime, a key building block in modern medicinal and agricultural chemistry. By delving into the causality behind its characteristics and the experimental methodologies used for their determination, this document serves as a vital resource for professionals engaged in drug discovery and molecular design.

Introduction: The Strategic Importance of Fluorinated Amidoximes

3-(Trifluoromethyl)benzamidoxime (CAS No. 40067-80-9) is an aromatic organic compound featuring two critical functional groups: a trifluoromethyl (-CF3) moiety and an amidoxime (-C(NH2)=NOH) group.[1] The strategic incorporation of the trifluoromethyl group into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing lipophilicity, metabolic stability, and binding affinity.[2] The trifluoromethyl group often enhances membrane permeability and can increase a compound's resistance to metabolic degradation, leading to improved pharmacokinetic profiles.[2]

The amidoxime group, on the other hand, is a versatile functional group known for its ability to act as a bioisostere for carboxylic acids and its role in forming stable complexes with metal ions. This dual functionality makes 3-(Trifluoromethyl)benzamidoxime a molecule of significant interest for the synthesis of novel therapeutic agents and agrochemicals.[3]

This guide will systematically explore the key physicochemical parameters of this compound, providing both available data and the experimental context for their measurement.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

Caption: Chemical structure of 3-(Trifluoromethyl)benzamidoxime.

| Property | Value | Source |

| CAS Number | 40067-80-9 | [4] |

| Molecular Formula | C₈H₇F₃N₂O | [4] |

| Molecular Weight | 204.15 g/mol | [4] |

| Appearance | Off-white solid | [4] |

Thermal and Physical Properties

The thermal and physical properties of a compound are critical for its handling, formulation, and stability assessment.

| Property | Value | Comments | Source |

| Melting Point | 87-90 °C | (lit.) | [4] |

| Boiling Point | 253.6 ± 50.0 °C | (Predicted) | [4] |

| Density | 1.40 ± 0.1 g/cm³ | (Predicted) | [4] |

Expertise & Experience: Interpreting the Data

The melting point of 87-90 °C indicates that 3-(Trifluoromethyl)benzamidoxime is a solid at room temperature, which is typical for a molecule of its size and polarity. The predicted boiling point is relatively high, which can be attributed to the polar amidoxime group capable of hydrogen bonding and the overall molecular weight. It is important to note that the boiling point and density are predicted values and should be experimentally verified for critical applications.

Experimental Protocol: Melting Point Determination (Thomas-Hoover Method)

A standard and reliable method for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of the dry 3-(Trifluoromethyl)benzamidoxime powder is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Validation: The apparatus should be calibrated with known standards.

Acidity and Lipophilicity: Key Parameters in Drug Action

The pKa and logP values are fundamental in predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Comments | Source |

| pKa | 13.88 ± 0.50 | (Predicted) | [4] |

| logP | Not available | - | - |

Expertise & Experience: Understanding pKa and Lipophilicity

The predicted pKa of 13.88 is associated with the deprotonation of the oxime hydroxyl group.[5] The presence of the electron-withdrawing trifluoromethyl group is expected to influence the acidity of the amidoxime protons.[5] It is crucial to experimentally determine the pKa values as they dictate the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides accurate pKa values by measuring the change in pH of a solution upon addition of a titrant.

-

Sample Preparation: A precise amount of 3-(Trifluoromethyl)benzamidoxime is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection points of the curve.

-

Instrumentation: A SiriusT3 instrument or similar automated titrator is ideal for this purpose.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for measuring logP.

-

Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known concentration of 3-(Trifluoromethyl)benzamidoxime is dissolved in one of the phases (typically 1-octanol).

-

Partitioning: The solution is mixed with the other phase in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Solubility Profile

The solubility of a compound in various solvents is critical for its synthesis, purification, formulation, and biological testing.

| Solvent | Solubility | Comments |

| Water | Expected to be low | The aromatic ring and trifluoromethyl group contribute to hydrophobicity. |

| DMSO | Likely soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[6][7] |

| Ethanol | Likely soluble | Ethanol has both polar and non-polar characteristics, making it a good solvent for many organic molecules. |

Experimental Protocol: Determining Aqueous Solubility

A common method to determine aqueous solubility is the shake-flask method.

-

Sample Preparation: An excess amount of 3-(Trifluoromethyl)benzamidoxime is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis of 3-(Trifluoromethyl)benzamidoxime

The most common and industrially viable synthesis of benzamidoximes involves the reaction of the corresponding benzonitrile with hydroxylamine.[8]

Caption: General synthesis route for 3-(Trifluoromethyl)benzamidoxime.

Illustrative Synthetic Protocol

This protocol is based on general procedures for benzamidoxime synthesis.[8]

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and a base such as sodium carbonate.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled, and the solvent is partially removed under reduced pressure. The product may precipitate or can be extracted with a suitable organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-(Trifluoromethyl)benzamidoxime.

Safety and Handling

Based on available safety data sheets, 3-(Trifluoromethyl)benzamidoxime is classified as an irritant.[4]

-

Hazard Codes: Xi, T[4]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R43 (May cause sensitization by skin contact), R25 (Toxic if swallowed)[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S36/37 (Wear suitable protective clothing and gloves)[4]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust and contact with skin and eyes.

-

Store at room temperature, protected from light.[4]

Conclusion

3-(Trifluoromethyl)benzamidoxime is a valuable building block for the development of new pharmaceuticals and agrochemicals. Its physicochemical properties are largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the polar, hydrogen-bonding amidoxime moiety. While several key properties have been predicted, this guide highlights the importance of experimental determination for advancing research and development. The provided protocols offer a solid foundation for obtaining reliable experimental data, ensuring the successful application of this versatile compound in creating next-generation molecules.

References

-

Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - NIH. Available at: [Link]

- US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents.

- US6211232B1 - Process for producing benzamidoximes - Google Patents.

-

Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-butyl- - Chemical & Physical Properties by Cheméo. Available at: [Link]

- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.

-

3,5-Bis(trifluoromethyl)benzamide - Cheméo. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Calculated logP values for investigated compounds. - ResearchGate. Available at: [Link]

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. Available at: [Link]

-

4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329 - PubChem. Available at: [Link]

-

N-Isopropyl-3-(trifluoromethyl)benzamide | C11H12F3NO | MD Topology | NMR | X-Ray. Available at: [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. Available at: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available at: [Link]

- US5847005A - Benzamidoxime derivatives, process production thereof, and agrohorticultural bactericide - Google Patents.

-

DMSO - gChem Global. Available at: [Link]

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? | ResearchGate. Available at: [Link]

Sources

- 1. 40067-80-9 CAS MSDS (3-(TRIFLUOROMETHYL)BENZAMIDOXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]

- 4. 3-(TRIFLUOROMETHYL)BENZAMIDOXIME CAS#: 40067-80-9 [m.chemicalbook.com]

- 5. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

3-(Trifluoromethyl)benzamidoxime CAS number 40067-80-9

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzamidoxime: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Strategic Building Block

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 3-(Trifluoromethyl)benzamidoxime, identified by its CAS number 40067-80-9, emerges as a compound of significant interest to researchers and drug development professionals. Its structure is a compelling marriage of two critical pharmacophoric elements: the trifluoromethyl group and the amidoxime moiety.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity through unique electronic effects.[1] It often serves as a bioisostere for groups like chlorine, improving key pharmacokinetic profiles.[1] Simultaneously, the amidoxime functional group presents a versatile platform. It acts as a non-classical bioisostere for carboxylic acids and amides, capable of engaging in crucial hydrogen bonding interactions with biological targets.[2][3][4][5][6] Furthermore, it serves as a pivotal synthetic intermediate, most notably for the preparation of amidines—a functional group prevalent in a wide array of biologically active molecules.[7][8][9]

This guide provides an in-depth technical overview of 3-(Trifluoromethyl)benzamidoxime, delving into its chemical properties, synthesis, strategic applications in medicinal chemistry, and safe handling protocols. The insights herein are tailored for scientists aiming to leverage this potent building block in their research and development endeavors.

Section 1: Core Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. The key data for 3-(Trifluoromethyl)benzamidoxime are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40067-80-9 | [10] |

| Molecular Formula | C8H7F3N2O | [10][11] |

| Molecular Weight | 204.15 g/mol | [10][11] |

| Appearance | Off-white solid | [10] |

| Melting Point | 87-90 °C (lit.) | [10][11] |

| Boiling Point | 253.6 ± 50.0 °C (Predicted) | [10] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [10] |

| pKa | 13.88 ± 0.50 (Predicted) | [10] |

| LogP | 2.50 (Predicted) | [11] |

Section 2: Synthesis and Chemical Reactivity

Synthesis of 3-(Trifluoromethyl)benzamidoxime

The most direct and widely adopted method for synthesizing benzamidoximes is the reaction of the corresponding benzonitrile with hydroxylamine.[9][12] This nucleophilic addition to the nitrile carbon is typically performed in the presence of a mild base to neutralize the hydroxylamine salt (e.g., hydrochloride) and to facilitate the reaction.

The synthesis of 3-(Trifluoromethyl)benzamidoxime follows this established pathway, starting from 3-(trifluoromethyl)benzonitrile. The causality behind this choice is clear: the nitrile group provides a reliable electrophilic site for the addition of hydroxylamine, offering a high-yielding and atom-economical route to the desired amidoxime.

Caption: General synthesis workflow for 3-(Trifluoromethyl)benzamidoxime.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles. Researchers must adapt and optimize based on laboratory conditions and scale.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)benzonitrile (1.0 eq).

-

Reagents: Add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium carbonate (1.5 eq) or triethylamine (2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of ethanol and water (e.g., 3:1 v/v), to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield 3-(Trifluoromethyl)benzamidoxime as a solid.[13]

Key Reactivity: Conversion to Amidines

A primary application of amidoximes in drug development is their role as a stable precursor to amidines.[9] Amidines are strongly basic and can be challenging to handle or purify. Synthesizing the amidoxime first provides a neutral, crystalline intermediate that can be cleanly converted to the target amidine in a final step. Transfer hydrogenation using reagents like ammonium formate with a palladium on carbon (Pd/C) catalyst is an efficient and mild method for this conversion, avoiding the need for high-pressure hydrogen gas.[7][8]

Caption: Conversion of an amidoxime to the corresponding amidine.

Detailed Experimental Protocol: Amidine Synthesis

-

Setup: In a round-bottom flask, dissolve 3-(Trifluoromethyl)benzamidoxime (1.0 eq) in glacial acetic acid.

-

Catalyst & Reagent: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight) followed by ammonium formate (5.0 eq).

-

Reaction: Heat the suspension (e.g., to 80-100 °C) for 2-6 hours. The choice of acetic acid as a solvent is crucial as it facilitates the direct reduction.[7]

-

Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol or ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 1M NaOH) to pH >12 and extract the amidine product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify the resulting amidine, often as its hydrochloride salt for improved stability and handling.

Section 3: Strategic Role in Medicinal Chemistry

The value of 3-(Trifluoromethyl)benzamidoxime is best understood through the lens of bioisosterism—a strategy where one functional group is replaced by another to enhance desired properties without losing biological activity.[2][3][5]

The Trifluoromethyl (CF3) Group Advantage

The CF3 group is a powerful tool for optimizing drug candidates.[1]

-

Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to metabolic degradation (e.g., P450 oxidation), which can increase the drug's half-life.[1]

-

Increased Lipophilicity: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the aromatic ring, potentially leading to stronger interactions (e.g., dipole-dipole) with the target protein.

The Amidoxime Moiety as a Bioisostere

The amidoxime group itself is a versatile bioisostere, often used to replace carboxylic acids or amides. This substitution can address issues related to pKa, solubility, and metabolic lability while preserving the key hydrogen bonding patterns required for target engagement.

Caption: The amidoxime group as a bioisostere for amides and carboxylic acids.

Section 4: Applications and Research Trajectory

While 3-(Trifluoromethyl)benzamidoxime is primarily a building block, its derivatives have appeared in various research contexts.

-

Agrochemicals: Patent literature describes the use of related benzamidoxime derivatives as intermediates for fungicides.[14] The trifluoromethyl group is a common feature in many modern pesticides.

-

Antimicrobial Agents: The benzamidine scaffold, readily accessible from the corresponding amidoxime, is a known pharmacophore in antimicrobial agents.[7] Recent research has explored trifluoromethyl-containing benzimidazoles with potential antimicrobial activity.[15]

-

Enzyme Inhibitors: Amidines are excellent mimics of the protonated side chain of arginine and are frequently incorporated into inhibitors of enzymes like serine proteases.[8]

The availability of 3-(Trifluoromethyl)benzamidoxime from various chemical suppliers facilitates its use in high-throughput screening library synthesis and focused medicinal chemistry programs.[16][17]

Section 5: Safety and Handling

As a laboratory chemical, 3-(Trifluoromethyl)benzamidoxime requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds provide a basis for safe handling procedures.

-

General Hazards: Based on related benzamidoximes and trifluoromethyl anilines, the compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[11]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Avoid breathing dust or vapors.[18]

-

Wash hands thoroughly after handling.[18]

-

Store in a tightly sealed container in a cool, dry place, protected from light.[10]

-

This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(Trifluoromethyl)benzamidoxime (CAS 40067-80-9) stands as a strategically important molecule for chemical and pharmaceutical research. Its value is derived from the synergistic combination of the trifluoromethyl group, which imparts favorable pharmacokinetic properties, and the amidoxime moiety, which serves as both a versatile bioisostere and a key synthetic precursor to the valuable amidine functional group. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of this compound's properties, synthesis, and reactivity opens a gateway to novel and potentially superior molecular entities.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]

-

MATERIAL SAFETY DATA SHEET - Trifluoromethane. MATHESON. [Link]

-

Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Cole-Parmer. [Link]

- US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides.

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer. [Link]

-

Synthesis of trifluoromethyl-functionalized benzo[de][10][15]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry (RSC Publishing). [Link]

-

Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. Thieme Chemistry. [Link]

- US6211232B1 - Process for producing benzamidoximes.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. ResearchGate. [Link]

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Application of Bioisosteres in Drug Design. Waseda University. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC - NIH. [Link]

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Glaxo Wellcome. [Link]

-

Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Pharma Impurity Supplier & Custom Synthesis in India. CRO Splendid Lab Pvt. Ltd. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. ctppc.org [ctppc.org]

- 6. sorensen.princeton.edu [sorensen.princeton.edu]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(TRIFLUOROMETHYL)BENZAMIDOXIME CAS#: 40067-80-9 [m.chemicalbook.com]

- 11. CAS:40067-80-9 FT-0613922 3-(TRIFLUOROMETHYL)BENZAMIDOXIME Product Detail Information [finetechchem.com]

- 12. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 13. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 14. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. 3-(trifluoromethyl)benzamidoxime laboratory | Sigma-Aldrich [sigmaaldrich.com]

- 17. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Ascendant Role of Trifluoromethylated Benzamidoximes in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety. This guide provides an in-depth technical exploration of the biological activities of benzamidoximes bearing this critical functional group. We will dissect the rationale behind trifluoromethylation, explore the diverse pharmacological profiles of these compounds, and provide actionable experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated benzamidoximes in their therapeutic discovery programs.

Introduction: The Strategic Value of the Trifluoromethyl Group and the Benzamidoxime Scaffold

The trifluoromethyl group is not merely a bioisostere for a methyl group; its profound electronic and steric properties dramatically alter a molecule's physicochemical and pharmacological characteristics.[1][2][3] Its strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and cellular uptake.[1][4] Furthermore, the CF3 group can engage in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, often leading to enhanced binding affinity and potency.[5]

When appended to the benzamidoxime scaffold, the trifluoromethyl group unlocks a synergistic potential for drug discovery. Benzamidoximes themselves are versatile pharmacophores, known for their ability to act as prodrugs for amidines, which are potent mimics of arginine and can interact with a variety of biological targets.[6][7] The N-hydroxy functionality of the amidoxime is key to its prodrug utility, as it can be enzymatically reduced in vivo to the corresponding amidine.[7] This strategy is particularly useful for improving the oral bioavailability of highly basic amidine drugs.[8]

This guide will delve into the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthetic Strategies for Trifluoromethylated Benzamidoximes

The synthesis of trifluoromethylated benzamidoximes typically involves a multi-step process that begins with a readily available trifluoromethylated benzoic acid or benzonitrile. A general and robust synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a Representative Trifluoromethylated Benzamidoxime

Objective: To synthesize 4-(trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5-2 equivalents) followed by the portion-wise addition of a base such as sodium bicarbonate or potassium carbonate (2-3 equivalents). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC. The reaction is generally complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 4-(trifluoromethyl)benzamidoxime.

Causality Behind Experimental Choices:

-

The use of a protic solvent system like ethanol/water facilitates the dissolution of both the organic starting material and the inorganic reagents.

-

An excess of hydroxylamine and base is used to drive the reaction to completion.

-

Refluxing provides the necessary activation energy for the nucleophilic addition of hydroxylamine to the nitrile.

Diverse Biological Activities and Mechanisms of Action

Trifluoromethylated benzamidoximes have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial Activity

The introduction of a trifluoromethyl group into a molecular scaffold has been shown to enhance antimicrobial properties.[9][10] Trifluoromethylated benzamidoximes are being investigated for their potential as antibacterial and antifungal agents.[11][12] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 1: Representative Antimicrobial Activity of Trifluoromethylated Compounds

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Trifluoromethylated Pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 µg/mL | [13] |

| Trifluoromethyl Dibenzoxepinone Oximes | Pseudomonas aeruginosa | Good Activity | [10] |

| Trifluoromethyl Benzimidazoles | Escherichia coli, Staphylococcus aureus | Good Binding Affinities | [11] |

Anticancer Activity

The trifluoromethyl group is a prevalent feature in many approved anticancer drugs.[4] Trifluoromethylated benzamidoximes are being explored for their cytotoxic effects against various cancer cell lines.[14][15][16] Their mechanisms of action can be multifaceted, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and acting as enzyme inhibitors.[5][17][18]

Diagram 1: General Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for evaluating the in vitro anticancer activity.

Enzyme Inhibition

Trifluoromethylated compounds are well-known for their potent enzyme inhibitory activities.[19][20] The trifluoromethyl ketone moiety, for instance, is a classic transition-state analog inhibitor of serine proteases.[20] While benzamidoximes do not contain a ketone, the trifluoromethyl group can still contribute significantly to binding affinity within an enzyme's active site. Potential targets for trifluoromethylated benzamidoximes include histone deacetylases (HDACs), cholinesterases, and angiotensin-converting enzyme (ACE).[21][22]

Prodrugs for Amidines: A Key Therapeutic Strategy

A significant application of benzamidoximes is their role as prodrugs for amidines.[6][7][23] Amidines are often highly basic and polar, leading to poor oral absorption.[7] The corresponding amidoxime is less basic and more lipophilic, allowing for better absorption from the gastrointestinal tract.[7] Once absorbed, the amidoxime is converted to the active amidine by enzymes such as cytochrome P450-dependent reductases.[7] The trifluoromethyl group can modulate the physicochemical properties of the benzamidoxime prodrug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram 2: Prodrug Activation of a Trifluoromethylated Benzamidoxime

Caption: In vivo activation of a benzamidoxime prodrug.

In Vitro and In Vivo Evaluation

A thorough evaluation of the biological activity of trifluoromethylated benzamidoximes requires a combination of in vitro and in vivo studies.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

Objective: To determine the inhibitory potential of a trifluoromethylated benzamidoxime against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compound (trifluoromethylated benzamidoxime)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the enzyme, and the test compound or control.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Measurement: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Self-Validating System: The inclusion of a positive control with a known IC50 value validates the assay's performance. A dose-response curve should be generated to ensure the inhibitory effect is concentration-dependent.

Future Perspectives and Conclusion

Trifluoromethylated benzamidoximes represent a compelling class of molecules with significant potential in drug discovery. Their diverse biological activities, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group and the prodrug potential of the benzamidoxime scaffold, make them attractive candidates for development. Future research should focus on expanding the chemical space of these compounds, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles through further medicinal chemistry efforts. The strategic application of trifluoromethylation to the benzamidoxime core is a promising avenue for the discovery of novel therapeutics to address a range of unmet medical needs.

References

-

Limban, C., & Marutescu, L. (2010). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. International Journal of Molecular Sciences, 11(11), 4579-4591. [Link][9][10]

-

Al-Suaily, K. A., & El-Faham, A. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link][11]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link][12]

-

Ghosh, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14, 18345-18357. [Link][17][18]

-

Angelastro, M. R., et al. (1991). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. International Journal of Peptide and Protein Research, 37(5), 415-423. [Link][19]

-

Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 21-29. [Link][14]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 356. [Link][1]

-

Al-Qtaishat, S., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link][24]

-

Parlow, J. J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996-1999. [Link][25][26]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-12. [Link][2][3]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 482. [Link][15]

-

Matiichuk, V., & Obushak, M. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odessa Pharmaceutical and Chemical-Pharmaceutical Journal, (1), 4-15. [Link][6]

-

Muth, K., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 28(17), 2940-2944. [Link][21]

-

Gomaa, A. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17565. [Link][5]

-

Reddy, T. S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1365-1372. [Link][13]

-

Hall, J. E., et al. (2001). Novel prodrugs for antimicrobial amidines. Google Patents. [23]

-

Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(1-2), 565-579. [Link][7]

-

Tsuchiya, T., et al. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5415-5426. [Link][8]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2213-2224. [Link][27][28]

-

Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(11), 2667. [Link][22]

-

Boykin, D. W., et al. (1998). Prodrugs for Amidines: Synthesis and anti-Pneumocystis Carinii Activity of Carbamates of 2,5-bis(4-amidinophenyl)furan. Journal of Medicinal Chemistry, 41(1), 121-127. [Link][29]

-

Kumar, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2056. [Link][4]

-

Zheng, X., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters, 13(20), 3423-3427. [Link][16]

-

Hylton, K. G., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Synthesis and Chemistry of Agrochemicals III (pp. 315-329). American Chemical Society. [Link][20]

-

Wang, Y., et al. (2018). Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. Chemistry – A European Journal, 24(65), 17291-17299. [Link][30]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents [mdpi.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EP1242059A2 - Novel prodrugs for antimicrobial amidines - Google Patents [patents.google.com]

- 24. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 28. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Prodrugs for amidines: synthesis and anti-Pneumocystis carinii activity of carbamates of 2,5-bis(4-amidinophenyl)furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 3-(Trifluoromethyl)benzamidoxime: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide

Introduction and Strategic Overview

3-(Trifluoromethyl)benzamidoxime is a compound that merges two critical pharmacophores: the trifluoromethyl group, known for enhancing metabolic stability and receptor binding affinity, and the amidoxime moiety, which often serves as a versatile prodrug for amidines or as a key coordinating group.[1][2] The precise characterization of its structure is a non-negotiable prerequisite for any further investigation into its biological activity, pharmacokinetic profile, or use as a synthetic intermediate.

This document outlines an integrated analytical workflow. We will leverage the distinct strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to create a holistic and validated structural portrait of the target molecule. Our approach is designed to be systematic, logical, and confirmatory at every stage.

Foundational Step: Synthesis and Sample Preparation

A robust structural analysis begins with a pure sample. 3-(Trifluoromethyl)benzamidoxime is typically synthesized from its corresponding nitrile precursor, 3-(trifluoromethyl)benzonitrile. This reaction is a cornerstone of amidoxime chemistry.[3][4]

Protocol 1: Synthesis of 3-(Trifluoromethyl)benzamidoxime

-

Reactant Setup: To a solution of 3-(trifluoromethyl)benzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The conversion of the nitrile is typically complete within 2-4 hours.[1][5]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(Trifluoromethyl)benzamidoxime as a crystalline solid.

-

Purity Assessment: Confirm the purity of the final compound (>97%) via High-Performance Liquid Chromatography (HPLC) before proceeding with structural analysis.

The Core Analytical Workflow: A Multi-Pronged Approach

No single technique provides the complete picture. True structural confidence is achieved by integrating complementary data from orthogonal analytical methods. The following sections detail the application of each core technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-(Trifluoromethyl)benzamidoxime, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is necessary for unambiguous assignment.

Causality of Choice: While ¹H NMR maps the proton environment and ¹³C NMR defines the carbon backbone, ¹⁹F NMR is indispensable for directly probing the trifluoromethyl group, a key structural feature.[2][6] 2D NMR techniques like HSQC and HMBC are then used to definitively link the proton, carbon, and fluorine frameworks together.[1][7]

Caption: Workflow for NMR-based structural assignment.

-

Sample Preparation: Accurately weigh ~10-15 mg of the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, increase the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F. Reference the spectrum to an internal standard like CFCl₃ (δ = 0.00 ppm).[8]

-

2D NMR Acquisition: Perform standard gradient-selected HSQC and HMBC experiments to establish one-bond C-H and long-range C-H correlations, respectively.

| Nucleus | Region (ppm) | Expected Multiplicity & Coupling | Assignment |

| ¹H | ~9.6 | Singlet, 1H | -OH of amidoxime |

| ~7.5 - 8.0 | Multiplets, 4H | Aromatic protons (ABCD system) | |

| ~5.8 | Broad Singlet, 2H | -NH₂ of amidoxime | |

| ¹³C | ~150 | Singlet | C=NOH of amidoxime |

| ~122 - 135 | 6 signals | Aromatic carbons (4 CH, 2 Cq) | |

| ~124 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ | |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the crucial confirmation of molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering mass accuracy within 5 ppm.

Causality of Choice: While NMR defines the structure's framework, it doesn't directly provide the molecular weight. HRMS validates the proposed structure by confirming its elemental composition with extremely high precision, effectively ruling out alternative structures with the same nominal mass.[9]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₈H₈F₃N₂O⁺. The mass error should be less than 5 ppm.

| Parameter | Expected Value |

| Molecular Formula | C₈H₇F₃N₂O |

| Exact Mass | 204.0510 |

| [M+H]⁺ (Monoisotopic) | 205.0583 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Causality of Choice: This technique serves as a quick and robust validation of the amidoxime and trifluoromethyl moieties. The presence of characteristic stretches for O-H, N-H, C=N, N-O, and C-F provides strong, direct evidence that complements the connectivity data from NMR.[10][11][12]

-

Sample Preparation: Place a small amount (~1-2 mg) of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H Stretch | Amine (-NH₂) |

| 3100 - 3300 | O-H Stretch | Oxime (-NOH) |

| ~1650 | C=N Stretch | Amidoxime |

| 1100 - 1300 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

| 900 - 950 | N-O Stretch | Oxime (-NOH) |

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. It provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Causality of Choice: While spectroscopic methods infer structure, X-ray crystallography directly visualizes it.[13] It resolves any ambiguity regarding tautomeric forms or Z/E isomerism around the C=N bond, which can be challenging to assign definitively by NMR alone.[3] It is the only technique that provides a true, three-dimensional map of the molecule.[14][15]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution (e.g., in ethyl acetate).

-

Crystal Mounting: Mount a high-quality crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[16] The final refined structure should have low R-factors, indicating a good fit between the model and the experimental data.

Integrated Data Analysis and Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structural hypothesis.

Sources

- 1. turkjps.org [turkjps.org]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. researchgate.net [researchgate.net]

3-(Trifluoromethyl)benzamidoxime molecular weight and formula

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzamidoxime

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(Trifluoromethyl)benzamidoxime. It delves into the core physicochemical properties, validated synthesis protocols, and critical applications of this versatile chemical intermediate, grounding all claims in authoritative scientific literature.

Core Chemical Identity and Physicochemical Properties

3-(Trifluoromethyl)benzamidoxime is a substituted aromatic compound that has garnered significant interest as a building block in the synthesis of bioactive molecules. Its utility is largely derived from the unique electronic properties conferred by the trifluoromethyl (-CF₃) group and the versatile reactivity of the amidoxime functional group.

Key Identifiers and Molecular Formula

Chemical Structure

Caption: 2D Structure of 3-(Trifluoromethyl)benzamidoxime.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 3-(Trifluoromethyl)benzamidoxime, essential for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 4007-80-9 | [3][4] |

| Molecular Formula | C₈H₇F₃N₂O | [1][2][3] |

| Molecular Weight | 204.15 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 87-90 °C | [1][3][6] |

| Boiling Point (Predicted) | 253.6 ± 50.0 °C | [1] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.88 ± 0.50 | [1] |

| Synonyms | N'-Hydroxy-3-(trifluoromethyl)benzenecarboximidamide, 3-(N'-Hydroxycarbamimidoyl)benzotrifluoride | [1][2] |

Synthesis Protocol and Mechanistic Rationale

The most common and industrially viable method for preparing benzamidoximes is the reaction of a corresponding benzonitrile with hydroxylamine.[7] This pathway offers a high-yield and stable process for producing 3-(Trifluoromethyl)benzamidoxime.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzonitrile

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

Step 1: Reagent Preparation and Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Trifluoromethyl)benzonitrile (1.0 eq).

-

Add a suitable solvent, such as ethanol or a mixture of ethanol and water (approx. 10 volumes).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5 eq) in water. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

Step 2: Reaction Execution

-